molecular formula C18H12ClFN2O4 B2978430 5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 430469-95-7

5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2978430
M. Wt: 374.75
InChI Key: WVKAUYRRLSJKAN-UHFFFAOYSA-N
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Description

The compound “5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound with a complex structure . It is related to other compounds such as “5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde” and "N’-[(Z)-{4-[(2-Chloro-6-fluoro benzyl)oxy]phenyl}methylene]-5-[(4-chloro-3-methylphenoxy)methyl]-2-furohydrazide" .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, 2-chloro-6-fluorobenzyl chloride is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole in the preparation of 2-chloro-6-fluorobenzylamine . This is required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes elements such as chlorine, fluorine, benzyl, oxygen, phenyl, and pyrimidinetrione . The molecular formula of a related compound, “5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde”, is C26H17ClFN3O3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For instance, the synthesis of “5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde” involves the reaction of 2-Formylfuran-5-boronic acid and N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine .

Scientific Research Applications

Synthesis and Structural Characterization

The compound "5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione" is related to a class of compounds that have been synthesized for the exploration of their structural characteristics and potential as bioactive molecules. For instance, derivatives of pyrimidine have been synthesized and evaluated for their biological properties, showcasing the importance of such compounds in medicinal chemistry and drug design. The synthesis of such compounds often involves complex chemical reactions that lead to the formation of molecules with specific functional groups that may exhibit a variety of biological activities (Melik-Ogandzhanyan et al., 1978).

Antiproliferative and Antitumor Activities

Phenylbipyridinylpyrazole derivatives synthesized through reactions involving chloro- and fluoro-substituted compounds have been screened for antiproliferative activities against tumor cell lines. These studies highlight the potential of such derivatives in cancer therapy, with certain compounds demonstrating broad-spectrum activity against various cancer cell lines. The antiproliferative effects of these compounds underscore the significance of chemical synthesis in the discovery of new therapeutic agents (Al-Sanea et al., 2015).

Antimicrobial Activity

Compounds synthesized from chloro- and fluoro-substituted precursors have also been investigated for their antimicrobial properties. Such studies are crucial for the development of new antibiotics and antimicrobial agents capable of combating resistant strains of bacteria and other pathogens. The evaluation of these compounds' antimicrobial activities contributes to the broader field of infectious disease research, providing insights into the mechanisms of action and potential therapeutic applications of new chemical entities (Desai et al., 2013).

properties

IUPAC Name

5-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4/c19-14-2-1-3-15(20)13(14)9-26-11-6-4-10(5-7-11)8-12-16(23)21-18(25)22-17(12)24/h1-8H,9H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKAUYRRLSJKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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